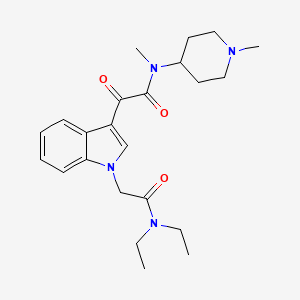
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H32N4O3 and its molecular weight is 412.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies to provide a comprehensive overview of its biological activity.
The synthesis of this compound typically involves several steps, starting from the indole core. The process includes the introduction of diethylamino and piperidine groups through nucleophilic substitutions and condensation reactions. These reactions are performed under controlled conditions to ensure high yield and purity.
Chemical Structure:
- Molecular Formula: C₂₁H₃₁N₃O₃
- Molecular Weight: 373.50 g/mol
- IUPAC Name: 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. Research suggests that it may modulate the activity of certain kinases or phospholipases, leading to alterations in cellular processes such as apoptosis, inflammation, and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit phospholipase A2 (PLA2), which is involved in the metabolism of membrane phospholipids and can lead to phospholipidosis if overactive .
- Receptor Binding: It may also act on neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.
Anticancer Properties
Recent studies have indicated that derivatives of indole, including this compound, exhibit anticancer properties. For instance, a study screening various compounds on multicellular spheroids identified significant cytotoxic effects against cancer cell lines . The compound's ability to induce apoptosis in these cells was linked to its influence on specific signaling pathways.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Its interaction with neurotransmitter systems could mitigate neurodegenerative processes, although further research is necessary to elucidate these effects fully.
Case Studies and Research Findings
Propiedades
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-5-26(6-2)21(28)16-27-15-19(18-9-7-8-10-20(18)27)22(29)23(30)25(4)17-11-13-24(3)14-12-17/h7-10,15,17H,5-6,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYGKYOJKANPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














